VD2173 vs Acyclic ZFH7116: Differential Potency and Selectivity Against Matriptase, Hepsin, and HGFA
In a direct head-to-head enzymatic assay, VD2173 (compound 18) and acyclic inhibitor ZFH7116 (compound 31) displayed markedly different inhibition profiles across three HGF-activating proteases [1]. VD2173 is 9.5-fold more potent against matriptase (IC50 = 2.2 nM vs 21 nM) but 29-fold less potent against hepsin (IC50 = 11 nM vs 0.38 nM). Crucially, VD2173 exhibits 331-fold lower activity against HGFA (IC50 = 8610 nM vs 26 nM), making it a selective dual inhibitor of matriptase/hepsin, whereas ZFH7116 is a triplex inhibitor [1].
| Evidence Dimension | Enzyme inhibition (IC50, nM) |
|---|---|
| Target Compound Data | Matriptase: 2.2 nM; Hepsin: 11 nM; HGFA: 8610 nM |
| Comparator Or Baseline | ZFH7116: Matriptase: 21 nM; Hepsin: 0.38 nM; HGFA: 26 nM |
| Quantified Difference | Matriptase: 9.5-fold more potent (VD2173); Hepsin: 29-fold less potent; HGFA: 331-fold less potent |
| Conditions | Kinetic enzyme inhibition assay using fluorogenic peptide substrates |
Why This Matters
This distinct selectivity fingerprint enables investigators to dissect the individual contributions of matriptase and hepsin to HGF activation without confounding HGFA inhibition.
- [1] Damalanka VC, Han Z, Karmakar P, O'Donoghue AJ, La Greca F, Kim T, Pant SM, Helander J, Klefström J, Craik CS, Janetka JW. Macrocyclic Inhibitors of HGF-Activating Serine Proteases Overcome Resistance to Receptor Tyrosine Kinase Inhibitors and Block Lung Cancer Progression. J Med Chem. 2021 Dec 13;64(24):18158-18174. doi: 10.1021/acs.jmedchem.1c01671. View Source
